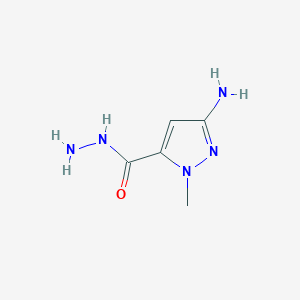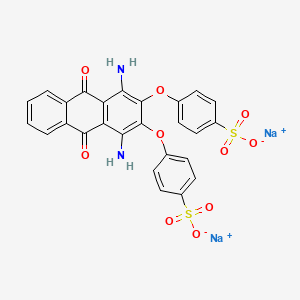
3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water . This method is environmentally friendly and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and simplicity. These reactions can be carried out using various catalysts and solvents, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and hydrazine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Aplicaciones Científicas De Investigación
3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: This compound is structurally similar and shares many of the same applications.
5-Amino-3-methyl-1-phenylpyrazole: Another similar compound with applications in medicinal chemistry.
Uniqueness
3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C5H9N5O |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
5-amino-2-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C5H9N5O/c1-10-3(5(11)8-7)2-4(6)9-10/h2H,7H2,1H3,(H2,6,9)(H,8,11) |
Clave InChI |
VSGQYEWSOROXIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)N)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)










